Piperidine Attachment Position Modulates FXR Antagonistic Potency by ~4.6-Fold: Class-Level SAR Inference
In a published FXR antagonist chemotype sharing the 1,2,4-oxadiazole core architecture, the piperidin-2-yl analog (compound 13) achieved an IC₅₀ of 0.127 ± 0.02 μM in a HepG2 cell-based transactivation assay, representing a ~4.6-fold potency improvement over the corresponding piperidin-4-yl analog (compound 3f, IC₅₀ 0.58 ± 0.27 μM). Both compounds share the same 3-naphthyl substituent at oxadiazole C-3 and a free (non-acylated) piperidine at C-5, isolating the attachment position as the sole structural variable . This class-level inference suggests that piperidin-2-yl attachment may confer systematically different target engagement geometry compared to the more commonly explored piperidin-3-yl and piperidin-4-yl regioisomers.
| Evidence Dimension | FXR antagonistic potency (IC₅₀) |
|---|---|
| Target Compound Data | No direct data for the title compound; class-level analog (piperidin-2-yl oxadiazole, compound 13): IC₅₀ = 0.127 ± 0.02 μM |
| Comparator Or Baseline | Piperidin-4-yl analog (compound 3f): IC₅₀ = 0.58 ± 0.27 μM |
| Quantified Difference | ~4.6-fold lower IC₅₀ (more potent) for piperidin-2-yl vs. piperidin-4-yl attachment |
| Conditions | HepG2 cells transiently transfected with human FXR; luciferase reporter gene assay; co-stimulation with CDCA (10 μM); n ≥ 3 experiments |
Why This Matters
Procurement decisions targeting FXR-related metabolic or cholestatic disease programs should account for this ~4.6-fold potency differential, as selecting the wrong piperidine regioisomer could compromise screening hit rates or lead optimization trajectories.
- [1] Festa C, Finamore C, Marchiano S, et al. Investigation around the Oxadiazole Core in the Discovery of a New Chemotype of Potent and Selective FXR Antagonists. ACS Med Chem Lett. 2019;10(4):504-510. doi:10.1021/acsmedchemlett.8b00534 View Source
